

# An In-depth Technical Guide on the Thermodynamic Properties of Dixylyl Disulfide

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## Compound of Interest

Compound Name: *Dixylyl disulphide*

Cat. No.: B1683433

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Audience: Researchers, scientists, and drug development professionals

**Abstract:** This technical guide provides a comprehensive overview of the known thermodynamic and physical properties of dixylyl disulfide. Due to a notable scarcity of direct experimental thermodynamic data for dixylyl disulfide, this guide leverages computational studies on the closely related and structurally similar compound, di-p-tolyl disulfide, as a principal case study. This approach offers valuable insights into the likely thermodynamic behavior of dixylyl disulfide, particularly concerning phase stability and transitions under varying physical conditions. The guide includes a summary of basic physical properties, detailed computational methodologies, and a workflow for the theoretical determination of thermodynamic properties, aiming to equip researchers with the foundational knowledge and theoretical frameworks applicable to this class of compounds.

## Introduction to Dixylyl Disulfide

Dixylyl disulfide ( $C_{16}H_{18}S_2$ ) is an organic disulfide compound that exists in various isomeric forms, with the specific arrangement of the two methyl groups on each phenyl ring defining the isomer (e.g., bis(2,4-dimethylphenyl) disulfide). These compounds are of interest in various chemical and pharmaceutical contexts, including as synthesis intermediates and potential bioactive molecules. Understanding the thermodynamic properties of dixylyl disulfide is crucial for process optimization, stability assessment, and predicting its behavior in different environments.

This guide addresses the current landscape of thermodynamic data for dixylyl disulfide, acknowledging the limitations in direct experimental measurements and presenting a robust computational alternative through the analysis of a structural analog.

## Physical and Chemical Properties of Dixylyl Disulfide

While comprehensive experimental thermodynamic data such as enthalpy of formation and Gibbs free energy are not readily available in the literature for dixylyl disulfide, fundamental physical and chemical properties for isomers like 2,4-xylyl disulfide have been reported. These properties are essential for practical handling and for providing input parameters for computational models.

Table 1: Summary of Physical and Chemical Properties of Dixylyl Disulfide Isomers

Property	Value	Isomer/CAS Number	Reference(s)
Molecular Formula	C <sub>16</sub> H <sub>18</sub> S <sub>2</sub>	General	[1][2][3][4][5]
Molecular Weight	274.44 g/mol	General	[1][4][6][7]
Density	1.1 ± 0.1 g/cm <sup>3</sup>	2,4-Xylyl disulfide (CAS: 27080-90-6)	[6]
Boiling Point	365.1 ± 42.0 °C at 760 mmHg	2,4-Xylyl disulfide (CAS: 27080-90-6)	[6]
Flash Point	174.6 ± 29.4 °C	2,4-Xylyl disulfide (CAS: 27080-90-6)	[6]
Appearance	Solid powder	Xylyl disulfide	[8]
Solubility	Soluble in DMSO	Xylyl disulfide	[8]

## Thermodynamic Properties: A Computational Approach via Di-p-tolyl Disulfide

In the absence of direct experimental data for dixylyl disulfide, this section focuses on the thermodynamic properties of di-p-tolyl disulfide ( $C_{14}H_{14}S_2$ ), a closely related molecule. Extensive computational studies using Density Functional Theory (DFT) have been conducted on this compound, providing valuable insights into its phase stability, polymorph transitions, and Gibbs free energy under different pressures and temperatures. These findings can serve as a strong theoretical model for predicting the behavior of dixylyl disulfide.

Di-p-tolyl disulfide is known to exist in at least three polymorphic forms:  $\alpha$ ,  $\beta$ , and  $\gamma$ .<sup>[9][10][11]</sup> The stability of these polymorphs is dependent on pressure and temperature, which has been elucidated through Gibbs free energy calculations.<sup>[9][10]</sup>

Table 2: Computationally Determined Phase Transitions of Di-p-tolyl Disulfide Polymorphs

Phase Transition	Transition Pressure (GPa)	Transition Temperature (K)	Reference(s)
$\alpha \rightarrow \gamma$	0.35	400	[9][10]
$\alpha \rightarrow \beta$	0.65	463	[9][10]

Note: The  $\alpha$  phase is the most stable at ambient temperature and standard atmospheric pressure.<sup>[12]</sup> No phase transition was observed between the  $\beta$  and  $\gamma$  phases under the studied pressure range (0 GPa to 5.5 GPa).<sup>[9][10]</sup>

Table 3: Relative Stability of Di-p-tolyl Disulfide Polymorphs Based on Enthalpy Calculations

Pressure Range (GPa)	Most Stable Phase	Reference(s)
0.0 – 0.34	$\alpha$	[11][13]
0.34 – 3.0	$\gamma$	[11][13]

Note: The  $\beta$  phase is considered metastable throughout the 0.0 to 3.0 GPa pressure range.<sup>[11][13]</sup>

## Experimental and Computational Protocols

## General Experimental Methods for Solids

While specific protocols for dixylyl disulfide are not documented, the thermodynamic properties of solid organic compounds are typically determined using a variety of established techniques.

- Differential Scanning Calorimetry (DSC): This is a primary technique for measuring heat flow associated with thermal transitions.[14] It can be used to determine heat capacity, enthalpy of fusion (melting), and the temperatures of phase transitions.[15]
- Thermogravimetric Analysis (TGA): TGA measures changes in a material's mass as a function of temperature or time, which is useful for assessing thermal stability and decomposition pathways.[14]
- Adiabatic Calorimetry: This method is used for precise measurements of heat capacity and enthalpies of reaction and solution.[16]
- Knudsen Effusion Method: This technique is employed to determine the vapor pressure of a solid, from which the enthalpy of sublimation can be derived.

## Computational Protocol: Density Functional Theory (DFT)

The thermodynamic data presented for di-p-tolyl disulfide were obtained through rigorous computational methods, specifically Density Functional Theory (DFT).[9][10][11] This protocol serves as a blueprint for conducting similar investigations on dixylyl disulfide.

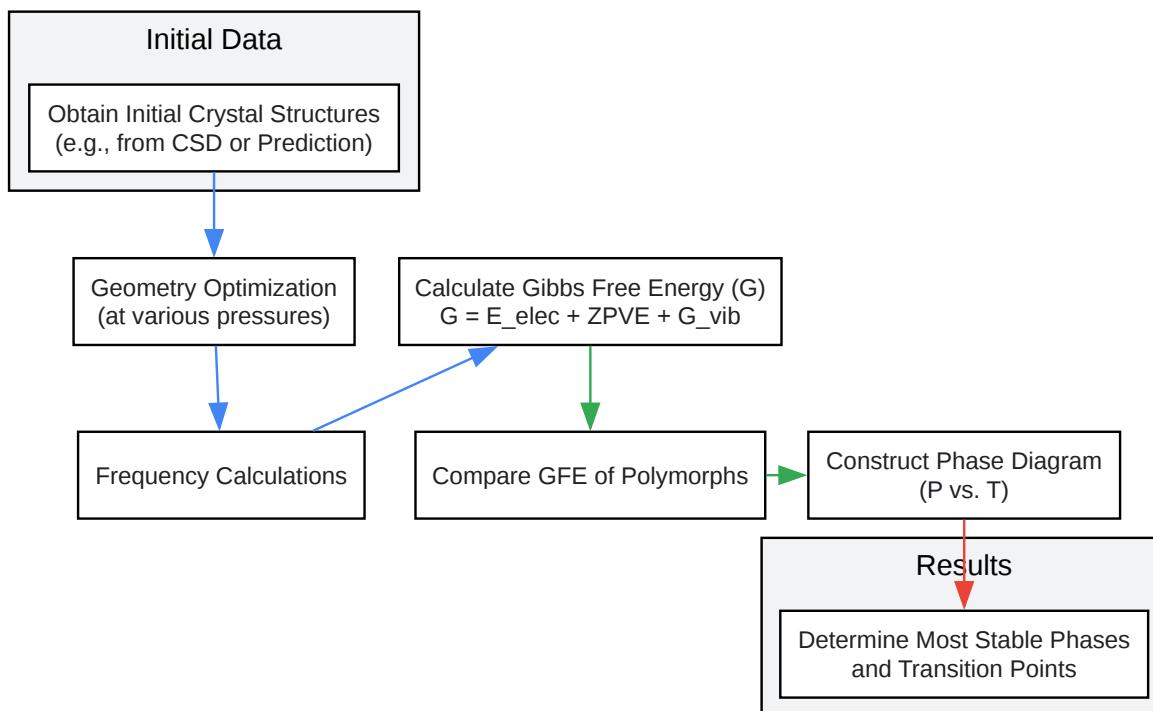
- Crystal Structure Acquisition: The initial crystal structures for the different polymorphs ( $\alpha$ ,  $\beta$ , and  $\gamma$ ) of di-p-tolyl disulfide were obtained from the Cambridge Structural Database.[10]
- Geometry Optimization: The lattice parameters and atomic positions of each polymorph were optimized under varying external pressures using a chosen DFT functional and basis set (e.g.,  $\omega$ B97XD/6-31G\*).[9][10] This step is crucial to find the lowest energy structure at each pressure point.
- Gibbs Free Energy Calculation: The Gibbs Free Energy (G) is calculated for each polymorph at different pressures and temperatures. The GFE is composed of electronic energy, zero-point vibrational energy (ZPVE), and thermal vibrational corrections to the enthalpy and

entropy.[17][18] The phase with the lowest GFE under a given set of conditions is the most thermodynamically stable.

- Phase Transition Determination: By comparing the Gibbs free energies of the different polymorphs, the pressure and temperature conditions at which phase transitions occur can be identified. A phase transition occurs when the GFE of two phases becomes equal.[10]
- Vibrational Spectra Calculation: The calculation of vibrational spectra (e.g., FT-IR) for each phase can further validate the computational model by comparing the results with experimental spectroscopic data.[9]

## Visualization of Computational Workflow

The following diagram illustrates the logical workflow for determining the thermodynamic stability and phase transitions of a crystalline solid like dixylyl disulfide using computational methods.



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